Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound classified under the pyrrolo[2,3-d]pyrimidine derivatives. It is recognized for its potential biological activities, particularly in the field of medicinal chemistry. The compound has the following identifiers:
This compound is primarily studied for its role as a kinase inhibitor, particularly targeting Janus kinase 1 (JAK1), which is significant in various signaling pathways involved in cell growth and proliferation.
The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves several chemical reactions that build upon the pyrrolo[2,3-d]pyrimidine framework.
The synthesis may involve specific reaction conditions such as temperature control, solvent choice (e.g., toluene), and the use of bases like diisopropylethylamine to facilitate reactions effectively .
The compound features:
These structural elements contribute to its biological activity and reactivity in synthetic pathways.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing analogs with enhanced biological properties .
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate acts primarily as a kinase inhibitor. Its mechanism includes:
Research indicates that such inhibition can lead to reduced cell growth and proliferation, making this compound a candidate for therapeutic applications against cancers and other diseases where kinase activity is dysregulated .
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is typically encountered as a solid powder at room temperature.
While specific melting points or boiling points are not provided in the available literature, general properties include:
These properties are crucial for handling and application in research settings .
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific uses:
This compound exemplifies the utility of pyrrolo[2,3-d]pyrimidines in drug discovery and development efforts targeting critical biological pathways.
The synthesis of methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate requires precise sequential functionalization of the tricyclic heteroaromatic core. The foundational approach involves constructing the pyrrolo[2,3-d]pyrimidine scaffold followed by regioselective modifications at positions 2, 5, and 7. A representative pathway begins with 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., CAS 26120-44-5) [6], where position 2 undergoes directed metalation using n-butyllithium at -78°C in anhydrous THF, followed by carboxylation with dry ice to yield the carboxylic acid intermediate. Subsequent esterification with methyl iodide in DMF affords methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate [5] [6]. Alternative routes employ pre-functionalized building blocks like methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1638760-75-4) [3], where position-specific halogen atoms serve as orthogonal handles for sequential nucleophilic displacements.
Table 1: Key Intermediates in Pyrrolo[2,3-d]pyrimidine Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 26120-44-5 | C₈H₇N₃O₂ | Core carboxylate precursor |
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1638760-75-4 | C₈H₅Cl₂N₃O₂ | Halogenated scaffold for selective substitution |
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Not specified | C₇H₆BrN₃ | N-alkylated bromo intermediate |
Positional selectivity in N-alkylation and electrophilic substitution is critical for installing the 7-methyl and 5-bromo groups. N7-Alkylation is achieved using methyl iodide in DMF with anhydrous potassium carbonate as base at 60°C, exploiting the greater nucleophilicity of the pyrrole nitrogen versus pyrimidine nitrogen [1] . This step must precede bromination to prevent quaternary salt formation. Electrophilic bromination at C5 employs bromine in acetic acid or N-bromosuccinimide (NBS) in DCM at 0–25°C, leveraging the electron-rich pyrrole ring. For the target compound, bromination typically occurs after esterification and N-alkylation to avoid side reactions. Reaction monitoring via LC-MS shows that extending bromination beyond 2 hours leads to dibromination byproducts, necessitating precise stoichiometric control (1.05 eq Br₂) [1] [4].
Palladium catalysis enables efficient bromine utilization and suppresses polybromination. Pd(OAc)₂/XPhos systems facilitate regioselective monobromination at C5 with NBS, achieving >90% conversion in <1 hour at 50°C [4]. For esterification, N,N-dimethylaminopyridine (DMAP) catalyzes Steglich esterification of carboxylic acid intermediates with methyl chloroformate, improving yields to 85–92% compared to uncatalyzed routes (50–60%) [5]. Suzuki-Miyaura coupling compatibility studies confirm that the C5-bromo substituent remains intact during esterification, enabling downstream derivatization – a key advantage for kinase inhibitor synthesis [4] [7].
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction | Catalyst/Additive | Conditions | Yield Improvement | Selectivity Gain |
---|---|---|---|---|
C5 Bromination | Pd(OAc)₂/XPhos | NBS, DCM, 50°C, 1h | 92% vs. 75% (uncatalyzed) | Monobromination >95% |
Esterification | DMAP (10 mol%) | Methyl chloroformate, DCM | 90% vs. 60% | No N-alkylation observed |
N7-Methylation | Phase-transfer catalyst (Aliquat 336) | K₂CO₃, CH₃I, DMF, 60°C | 88% vs. 70% | Exclusive N7 vs. N9 selectivity |
Solution-phase synthesis remains dominant for large-scale production, with optimized routes achieving 65–70% overall yield from 7H-pyrrolo[2,3-d]pyrimidine precursors [5] [6]. Advantages include straightforward reaction monitoring via TLC/LC-MS and compatibility with standard glassware. However, purification requires multiple chromatography steps after bromination due to polar byproducts, reducing throughput. Solid-phase approaches employ Wang resin-linked pyrrole esters, enabling N-alkylation with methyl bromoacetate, followed by on-resin bromination using pyridinium bromide perbromide. Cleavage with TFA/DCM yields the target compound with 95% purity after precipitation, eliminating chromatography [3]. Though lower-yielding (50–55% overall), this method benefits from automated washing steps and is preferred for parallel synthesis of analogs. Economic analysis shows solution-phase is optimal for >100g batches ($400/mol for intermediates) [3], while solid-phase suits milligram-scale diversification libraries.
Biological Relevance and Kinase Inhibition Potential
While not a focus of synthetic sections, the compound’s structural features align with kinase inhibitor pharmacophores. The 5-bromo group enhances hydrophobic pocket binding in kinases like EGFR and VEGFR2, while the methyl ester at C2 balances lipophilicity (calculated logP ≈2.1) and serves as a hydrolyzable handle for prodrug strategies [4] [7]. Molecular modeling confirms the pyrrolo[2,3-d]pyrimidine core engages in hinge-region hydrogen bonding, explaining the observed potency of analogs like compound 5k (IC₅₀ = 40–204 nM against multiple kinases) [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7